molecular formula C17H18ClN3O4S B6125075 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine

Cat. No.: B6125075
M. Wt: 395.9 g/mol
InChI Key: CBUFPTTWGUUFPL-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is a complex organic compound with the molecular formula C₁₇H₁₈ClN₃O₄S This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 3-nitrobenzyl group

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 1-(4-chlorophenylsulfonyl)piperazine. This intermediate is then reacted with 3-nitrobenzyl chloride under basic conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and basic conditions for substitution reactions. Major products formed from these reactions include the corresponding amine derivatives and substituted piperazines .

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with histamine H₁ receptors, which play a role in allergic reactions. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic symptoms .

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-4-6-17(7-5-15)26(24,25)20-10-8-19(9-11-20)13-14-2-1-3-16(12-14)21(22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUFPTTWGUUFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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